molecular formula C21H22BrN3O5 B2457448 N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 331870-23-6

N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2457448
CAS No.: 331870-23-6
M. Wt: 476.327
InChI Key: SKMZKUBYEORATO-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydropyrimidine, which is a class of compounds known for their diverse biological activities . The presence of the 3,4,5-trimethoxyphenyl group is also notable, as this moiety is found in a variety of bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by spectroscopic techniques such as NMR and IR, as well as elemental analysis .

Scientific Research Applications

Synthesis and Spectroscopic Properties

The compound is a part of a broader category of molecules synthesized and characterized for their potential applications in various fields including antimicrobial activities. The synthesis of similar molecules involves complex reactions yielding derivatives with different substituents, showcasing the compound's versatility and potential as a scaffold for further chemical modifications. The spectroscopic properties of these molecules, such as IR and NMR spectroscopy, are crucial for their characterization and understanding their interaction with biological targets (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Antipathogenic Activity

Derivatives of similar compounds have demonstrated significant antipathogenic activities, especially against strains known for their ability to grow in biofilms such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the potential of N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide for development into novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Potential Biological Agents

Further studies on tetrahydropyrimidine derivatives reveal their significance as potential biological agents. For instance, the synthesis and evaluation of tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives have shown that some compounds exhibit significant inhibition on bacterial and fungal growth, comparing favorably with standard drugs. This highlights the therapeutic potential of compounds within this class, including this compound, particularly as antimicrobial agents (J. Akbari, P. K. Kachhadia, S. Tala, A. Bapodra, M. F. Dhaduk, H. Joshi, K. Mehta, & S. Pathak, 2008).

Antidiabetic Screening

The utility of tetrahydropyrimidine derivatives extends to the field of antidiabetic research. In vitro screenings of novel dihydropyrimidine derivatives for their antidiabetic activity have been conducted, demonstrating the potential of this chemical class in developing new therapeutic agents for diabetes management. This suggests that this compound and its analogs could be explored for their efficacy in inhibiting enzymes relevant to diabetes (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some tetrahydropyrimidine derivatives have been shown to exhibit anticancer activity .

Future Directions

Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its structure for increased potency or selectivity .

Properties

IUPAC Name

N-(4-bromophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5/c1-11-17(20(26)24-14-7-5-13(22)6-8-14)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMZKUBYEORATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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